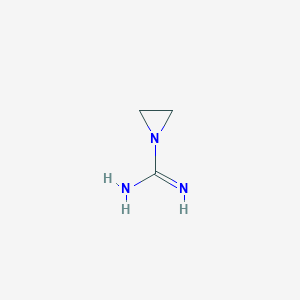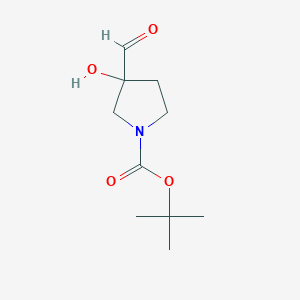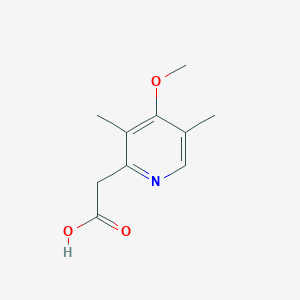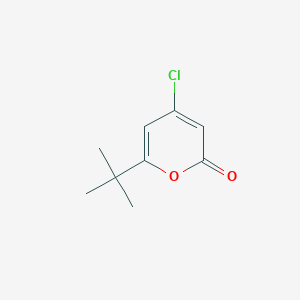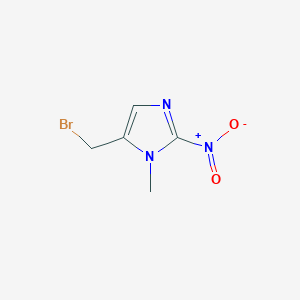
5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group, a methyl group, and a nitro group attached to the imidazole ring. These functional groups confer unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2-nitroimidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination reaction proceeds via a radical mechanism, leading to the selective formation of the bromomethyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride (CCl4).
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Reduction: 5-(aminomethyl)-1-methyl-2-nitro-1H-imidazole.
Oxidation: this compound carboxylic acid or aldehyde.
Aplicaciones Científicas De Investigación
5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers. .
Mecanismo De Acción
The mechanism of action of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole depends on its specific application and the target molecule it interacts with. In general, the compound can act as an alkylating agent, where the bromomethyl group reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of DNA replication, or modification of protein function. The nitro group may also participate in redox reactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
- 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole
- 5-(fluoromethyl)-1-methyl-2-nitro-1H-imidazole
- 5-(iodomethyl)-1-methyl-2-nitro-1H-imidazole
Comparison: 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable than chlorine and fluorine, leading to different steric and electronic effects. This can influence the compound’s reactivity, selectivity, and biological activity. Additionally, the bromomethyl group can undergo specific reactions that are not feasible with other halomethyl groups, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H6BrN3O2 |
|---|---|
Peso molecular |
220.02 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C5H6BrN3O2/c1-8-4(2-6)3-7-5(8)9(10)11/h3H,2H2,1H3 |
Clave InChI |
BQAPMRHAUAEUJV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1[N+](=O)[O-])CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


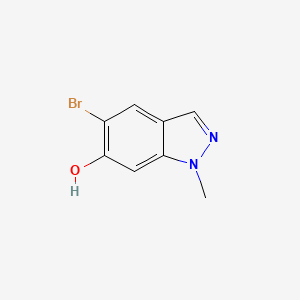
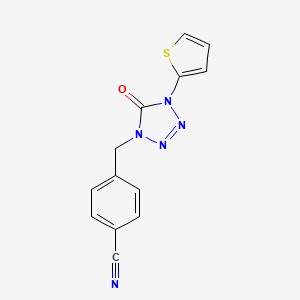

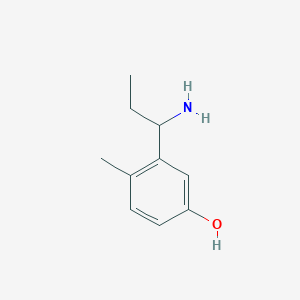


![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
